Product packaging for Ethyl 5-(4-hexylphenyl)-5-oxovalerate(Cat. No.:CAS No. 138247-14-0)

Ethyl 5-(4-hexylphenyl)-5-oxovalerate

Cat. No.: B162199
CAS No.: 138247-14-0
M. Wt: 304.4 g/mol
InChI Key: HSCOTGAWAQGWRQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-hexylphenyl)-5-oxovalerate, also known as this compound, is a useful research compound. Its molecular formula is C19H28O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B162199 Ethyl 5-(4-hexylphenyl)-5-oxovalerate CAS No. 138247-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(4-hexylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-3-5-6-7-9-16-12-14-17(15-13-16)18(20)10-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCOTGAWAQGWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577549
Record name Ethyl 5-(4-hexylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138247-14-0
Record name Ethyl 5-(4-hexylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Chemistry Studies of Oxovalerate Esters

Development of Novel and Sustainable Synthetic Methodologies

Future research is likely to focus on greener synthetic routes for oxovalerate esters. This includes the use of more environmentally benign catalysts and solvents. The development of one-pot syntheses that minimize purification steps and waste generation is also a key area of interest.

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of oxovalerate esters is crucial for the development of more efficient processes. This includes detailed studies of reaction intermediates and transition states, often aided by computational chemistry.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a major driver of innovation in organic synthesis. For oxovalerate esters, this includes:

Organocatalysis: The use of small organic molecules as catalysts can offer an alternative to metal-based catalysts, often with high selectivity and lower toxicity.

Biocatalysis: Enzymes can be used to catalyze reactions with high specificity and under mild conditions, offering a sustainable approach to the synthesis of chiral oxovalerate esters.

Integration of Advanced Computational Chemistry with Experimental Studies for Predictive Synthesis

The synergy between computational chemistry and experimental work is becoming increasingly important. Density Functional Theory (DFT) and other computational methods can be used to predict reaction outcomes, design new catalysts, and elucidate reaction mechanisms, thereby accelerating the discovery and optimization of new synthetic routes for oxovalerate esters.

Applications of Ethyl 5 4 Hexylphenyl 5 Oxovalerate As a Synthetic Building Block

Role as a Key Intermediate in the Synthesis of Diverse Complex Molecules

β-Keto esters are recognized as crucial intermediates in the synthesis of a variety of complex molecules, including natural products and pharmaceuticals. rsc.orgresearchgate.net Their ability to participate in a wide range of chemical reactions makes them ideal starting points for building intricate molecular frameworks. The transesterification of β-keto esters, for instance, is a key step in the synthesis of compounds like paclitaxel (B517696) and (±)-velloziolone. rsc.orgresearchgate.net

The general class of β-keto esters, to which ethyl 5-(4-hexylphenyl)-5-oxovalerate belongs, are considered essential synthons in organic chemistry due to their electrophilic and nucleophilic reactive sites. researchgate.net This dual reactivity is instrumental in their role as key intermediates for producing a diversity of complex drug molecules. researchgate.net

Preparation of Substituted Ketones, Esters, and Carboxylic Acids through Derivatization

The structure of this compound allows for its conversion into a variety of other compound classes through targeted derivatization reactions. The β-keto ester functional group is highly versatile and can be readily modified through numerous transformations. researchgate.net

One common set of reactions involves the hydrolysis and subsequent decarboxylation of the β-keto ester. Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. Gentle heating of this intermediate readily promotes decarboxylation to yield a ketone, in this case, 4-hexylphenyl butyl ketone. This process, known as dealkoxycarbonylation, is a fundamental transformation for this class of compounds. semanticscholar.org

Furthermore, the ester group can be modified through transesterification. rsc.orgrsc.org By reacting this compound with a different alcohol in the presence of a suitable catalyst, the ethyl group can be exchanged for another alkyl or aryl group, leading to a new series of esters. This reaction is often catalyzed by acids, bases, or enzymes. rsc.org

The reactivity of the α-carbon, the carbon atom between the two carbonyl groups, is another key feature. This position is acidic and can be deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position. These alkylated derivatives can then be carried forward to more complex molecules or be decarboxylated to form substituted ketones.

A summary of potential derivatization reactions is presented below:

Reaction TypeReagents/ConditionsProduct Class
Hydrolysis & DecarboxylationH₃O⁺ or OH⁻, then heatSubstituted Ketones
TransesterificationR-OH, catalystSubstituted Esters
AlkylationBase, then R'-Xα-Substituted β-Keto Esters
ReductionReducing agents (e.g., NaBH₄)Hydroxy Esters
HydrolysisH₃O⁺ or OH⁻Carboxylic Acids

Industrial Applications of β-Keto Esters as Precursors in Agrochemicals and Biodiesel Production

The transesterification of β-keto esters has found widespread application in various industrial sectors, notably in the production of agrochemicals and biodiesel. rsc.org In the agrochemical industry, β-keto esters serve as intermediates in the synthesis of pesticides and herbicides. nih.gov Their versatile reactivity allows for the construction of the complex molecular structures often required for biological activity.

In the context of biodiesel production, transesterification is a core chemical process. While the primary feedstock is typically vegetable oils (triglycerides), the study of transesterification on model compounds like β-keto esters provides valuable insights into the reaction mechanisms and catalyst development. rsc.orgrsc.org The ability to efficiently transesterify esters is central to producing fatty acid methyl esters (FAME) or fatty acid ethyl esters (FAEE), which are the primary components of biodiesel. rsc.org

Contribution to Stereocontrolled Synthesis and Chiral Target Molecules

β-Keto esters are valuable substrates in stereocontrolled synthesis, which is the synthesis of a molecule with a specific three-dimensional arrangement of its atoms. The reduction of the ketone in a β-keto ester can generate a chiral center, leading to a β-hydroxy ester. By using chiral catalysts or reagents, this reduction can be performed asymmetrically to produce one enantiomer of the product in excess over the other.

Lipases, a class of enzymes, are particularly effective for the kinetic resolution of racemic alcohols via transesterification with β-keto esters. google.com For example, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the transesterification of β-keto esters with high enantioselectivity. google.comgoogle.com This process can be used to either resolve a mixture of chiral alcohols by selectively reacting one enantiomer with the β-keto ester, or to produce chiral β-keto ester products from a prochiral substrate. google.com This methodology is advantageous due to its mild, often solvent-free conditions and provides a route to optically active β-keto esters, which are important building blocks for the synthesis of natural products. google.com

Q & A

Q. What synthetic strategies are employed to introduce the 5-oxovalerate moiety into aromatic systems like 4-hexylphenyl derivatives?

The synthesis typically involves coupling a pre-functionalized 4-hexylphenyl precursor with a 5-oxovalerate ester. For example, nucleophilic acyl substitution or esterification under acidic/basic conditions can link the ketone group of 5-oxovalerate to the aryl ring. Key steps include protecting group strategies for the ketone and optimizing reaction temperatures to prevent β-oxidation of the valerate chain during synthesis. Characterization via 1^1H/13^{13}C NMR and X-ray crystallography (for crystalline derivatives) is critical to confirm regiochemistry .

Q. How is the purity and structural integrity of Ethyl 5-(4-hexylphenyl)-5-oxovalerate validated in experimental settings?

Researchers use a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods (FT-IR, NMR) to assess purity. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies of analogous 5-oxovalerate esters . Physicochemical properties (e.g., logP, density) are determined experimentally or predicted via computational tools like COSMO-RS to guide solvent selection for reactions .

Q. What preliminary assays are used to evaluate the biological activity of 5-oxovalerate derivatives?

Initial screening often focuses on receptor binding assays (e.g., OXE receptor antagonism) and cell-based models (e.g., neutrophil/eosinophil chemotaxis). For this compound, calcium mobilization assays in human neutrophils are standard to measure inhibition of 5-oxo-ETE-induced responses, with IC50_{50} values calculated from dose-response curves .

Advanced Research Questions

Q. How do substituent modifications on the 5-oxovalerate chain impact OXE receptor antagonism potency?

Structure-activity relationship (SAR) studies reveal that the 5-oxovalerate group is essential for binding, but steric bulk at the β-position (e.g., methyl groups) enhances metabolic stability without compromising activity. Conversely, bulky substituents on the valerate chain reduce potency due to steric clashes with the receptor’s hydrophobic pocket. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations help identify optimal substituent configurations .

Q. What experimental approaches resolve contradictions in SAR data for 5-oxovalerate derivatives?

Q. How can metabolic stability of this compound be improved without sacrificing receptor affinity?

Strategies include introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring to slow oxidative metabolism or modifying the valerate chain with α-methyl groups to block β-oxidation. In vitro microsomal assays (e.g., liver S9 fractions) and LC-MS metabolite profiling validate stability improvements .

Q. What computational methods predict the pharmacokinetic profile of 5-oxovalerate-based OXE antagonists?

QSAR models trained on logP, polar surface area (PSA), and topological descriptors (e.g., E-state indices) predict absorption and bioavailability. Molecular dynamics (MD) simulations of membrane permeability and P-glycoprotein efflux ratios further refine these predictions. Tools like SwissADME or ADMETLab 2.0 are widely used .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound?

Detailed reaction logs (temperature, catalyst loadings, solvent ratios) and raw data deposition in platforms like PubChem or Zenodo are critical. For example, replicate synthesis under anhydrous conditions with strict oxygen exclusion prevents ketone oxidation .

Q. How are antagonist efficacy and off-target effects systematically evaluated?

High-throughput screening (HTS) panels (e.g., Eurofins CEREP) assess selectivity across 100+ GPCRs. Functional assays (e.g., cAMP accumulation, β-arrestin recruitment) and transcriptomic profiling (RNA-seq) identify unintended signaling pathway modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.